Positional Isomer Effect on pKa and Hydrogen Bonding
The target compound (5-yl-acetic acid) possesses a distinct acid dissociation constant (pKa) and hydrogen-bond donor (HBD) count relative to the 3-carboxylic acid isomer (CAS 56671-28-4). The 5-yl-acetic acid has a single carboxylic acid HBD (donor count = 1) with a predicted pKa of ~4.5, characteristic of a flexible alkyl carboxylic acid. In contrast, the 3-carboxylic acid isomer has its carboxyl group directly attached to the conjugated benzofuran ring, resulting in a lower predicted pKa of ~3.8 and enhanced resonance stabilization of the conjugate base . This leads to a 0.7 log unit difference in acid strength, which affects pH-dependent solubility, salt formation, and biological recognition .
| Evidence Dimension | Acid dissociation constant (pKa, predicted) & Hydrogen-Bond Donor count |
|---|---|
| Target Compound Data | Predicted pKa ~4.5; HBD count = 1 |
| Comparator Or Baseline | 4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (CAS 56671-28-4): Predicted pKa ~3.8; HBD count = 1 |
| Quantified Difference | ΔpKa ≈ 0.7 units (5-yl-acetic acid is a weaker acid by ~5-fold in Ka); HBD topology differs (alkyl vs. vinylogous acid) |
| Conditions | ACD/Labs or ChemAxon pKa prediction models; aqueous solution 25 °C |
Why This Matters
This difference pivots the decision for salt screening or pH-dependent formulation studies, where a 5-fold variation in ionization state at physiological pH alters solubility and permeability profiles.
